molecular formula C10H13BrO2S B12077480 Methyl 4-bromo-5-isobutylthiophene-2-carboxylate

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate

Cat. No.: B12077480
M. Wt: 277.18 g/mol
InChI Key: SULVVCDRGGPQKF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-isobutylthiophene-2-carboxylate typically involves the bromination of a thiophene precursor followed by esterification. One common method includes the bromination of 5-isobutylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-isobutylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. In materials science, its electronic properties are influenced by the thiophene ring and the substituents, affecting its performance in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-isobutylthiophene-2-carboxylate is unique due to the combination of the bromine atom, isobutyl group, and ester group on the thiophene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry .

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

methyl 4-bromo-5-(2-methylpropyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13BrO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

SULVVCDRGGPQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)OC)Br

Origin of Product

United States

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